molecular formula C12H11FN2O B8437626 6-(3-Fluoro-benzyloxy)-pyridin-3-ylamine

6-(3-Fluoro-benzyloxy)-pyridin-3-ylamine

Cat. No.: B8437626
M. Wt: 218.23 g/mol
InChI Key: HUFXLOUHLGPWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Fluoro-benzyloxy)-pyridin-3-ylamine is a pyridine derivative characterized by a 3-fluoro-substituted benzyloxy group at the 6-position and an amine at the 3-position of the pyridine ring. Its molecular formula is C₁₂H₁₀FN₂O (molecular weight: 217.22 g/mol). This compound is of interest in medicinal chemistry, particularly for its structural versatility in drug design .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

6-[(3-fluorophenyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C12H11FN2O/c13-10-3-1-2-9(6-10)8-16-12-5-4-11(14)7-15-12/h1-7H,8,14H2

InChI Key

HUFXLOUHLGPWNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=NC=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

6-(4-Phenylpiperazin-1-yl)pyridin-3-ylamine
  • Structure : Replaces the benzyloxy group with a 4-phenylpiperazine moiety.
  • Properties: The piperazine group introduces basicity and hydrogen-bonding capacity.
6-[(1-Methyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine
  • Structure : Substitutes benzyloxy with a pyrazole-methyl group.
  • Properties : Molecular weight (204.23 g/mol) is lower due to the smaller pyrazole ring. Increased nitrogen content may enhance solubility in polar solvents .
  • Key Difference : Pyrazole’s aromaticity and hydrogen-bonding sites could influence target selectivity compared to the fluorobenzyl group.
5-(4-Chloro-phenyl)-6-(2,2,2-trifluoro-ethoxy)-pyridin-3-ylamine
  • Structure : Features a trifluoroethoxy group and a para-chloro-phenyl substituent.
  • Properties : The trifluoroethoxy group increases lipophilicity (logP ≈ 2.8) and metabolic resistance. Synthesized via Suzuki coupling, highlighting scalable routes for halogenated analogs .
  • Key Difference : Bulkier substituents may hinder blood-brain barrier penetration compared to the target compound.
6-(4-Bromophenoxy)pyridin-3-amine
  • Structure: Bromine replaces fluorine in the phenoxy group.
  • Properties: Bromine’s higher atomic weight (79.9 vs. However, bromine may elevate toxicity risks .
  • Key Difference : Altered electronic profile (less electronegative than fluorine) could reduce binding affinity to electron-deficient receptors.

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Substituent Effects Biological Activity
6-(3-Fluoro-benzyloxy)-pyridin-3-ylamine 217.22 Electron-withdrawing F enhances stability Anticancer (predicted)
6-(Trifluoromethoxy)pyridin-3-amine 178.11 High lipophilicity (logP ~2.5) CNS-targeting potential
6-(2,4-Dichlorophenoxy)pyridin-3-amine 259.10 Dual Cl substituents increase steric hindrance Antimicrobial (hypothesized)
6-(4-Methoxyphenyl)pyridin-3-ylamine 200.24 Methoxy’s electron-donating nature Lower metabolic stability

Commercial Availability and Cost

  • Fluorinated derivatives (e.g., 6-(Trifluoromethoxy)pyridin-3-amine) are priced higher ($300–$500/g) due to complex synthesis .
  • Non-fluorinated analogs (e.g., 6-Methoxypyridin-2-ylamine) cost ~$240/g, reflecting simpler manufacturing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.